REACTION_CXSMILES
|
O.[C:2]([OH:6])(=[O:5])[CH:3]=O.[CH2:7]([OH:10])[C:8]#[CH:9].C([O-])(=O)C.[NH4+:15]>C(O)C.[Cu](Cl)Cl>[NH2:15][CH:3]([C:9]#[C:8][CH2:7][OH:10])[C:2]([OH:6])=[O:5] |f:0.1,3.4|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
O.C(C=O)(=O)O
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 h
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
Then the reaction mixture is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with water (50 ml)
|
Type
|
WASH
|
Details
|
washed twice with ether (100 ml)
|
Type
|
ADDITION
|
Details
|
Then the aqueous solution is poured on an ion exchange resin column (DOWEX 50, H+) The column
|
Type
|
WASH
|
Details
|
is eluted with 1M ammonium hydroxide
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)C#CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |